molecular formula C16H12N2 B14003824 2,2'-Ethane-1,2-diyldibenzonitrile CAS No. 10270-33-4

2,2'-Ethane-1,2-diyldibenzonitrile

Cat. No.: B14003824
CAS No.: 10270-33-4
M. Wt: 232.28 g/mol
InChI Key: ZCFUFVAJHLGQQR-UHFFFAOYSA-N
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Description

2,2’-Ethane-1,2-diyldibenzonitrile is an organic compound characterized by the presence of two benzonitrile groups connected via an ethane-1,2-diyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Ethane-1,2-diyldibenzonitrile typically involves the reaction of benzonitrile with ethane-1,2-diyl derivatives. One common method includes the reaction of 2-chlorobenzonitrile with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained around 60°C .

Industrial Production Methods

On an industrial scale, the production of 2,2’-Ethane-1,2-diyldibenzonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and efficiency. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2’-Ethane-1,2-diyldibenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,2’-Ethane-1,2-diyldibenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2’-Ethane-1,2-diyldibenzonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Ethane-1,2-diylbis(4-chlorophenol): Similar structure but with chlorophenol groups.

    2,2’-Ethane-1,2-diylbis(iminoethane-1,1-diyl)diphenol: Contains imino and phenol groups

Uniqueness

2,2’-Ethane-1,2-diyldibenzonitrile is unique due to its specific ethane-1,2-diyl linkage and benzonitrile groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .

Properties

CAS No.

10270-33-4

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

2-[2-(2-cyanophenyl)ethyl]benzonitrile

InChI

InChI=1S/C16H12N2/c17-11-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)12-18/h1-8H,9-10H2

InChI Key

ZCFUFVAJHLGQQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2C#N)C#N

Origin of Product

United States

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